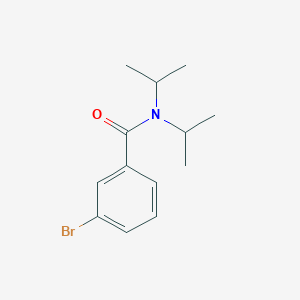

3-Bromo-N,N-diisopropylbenzamide

Overview

Description

The compound of interest, 3-Bromo-N,N-diisopropylbenzamide, is a brominated benzamide derivative. Benzamide derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. They are often used as building blocks in organic synthesis and can exhibit interesting intermolecular interactions and structural properties.

Synthesis Analysis

The synthesis of brominated benzamide derivatives can be achieved through various methods. For instance, a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate in water has been developed to produce benzisothiazol-3(2H)-one derivatives . Another approach involves the TBAB/Oxone-mediated radical 6-endo-trig ortho-cyclization of 2-alkynylbenzamide, leading to the synthesis of 3-bromo-1,2-dihydroquinoline derivatives . Additionally, a regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has been used to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones .

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives can be characterized by X-ray diffraction analysis. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based fluorescent ATRP initiator, was determined to belong to the monoclinic system . Similarly, the crystal structures of two methoxyphenylbenzamide isomers revealed the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, and C-H-π and C-Br-π molecular contacts .

Chemical Reactions Analysis

Brominated benzamide derivatives can participate in various chemical reactions. They can act as inhibitors of photosynthetic electron transport, with their inhibitory efficiency depending on the compound's lipophilicity and the electronic properties of substituents . These compounds can also undergo further functionalization, as demonstrated with 3-bromo-1,2-dihydroquinoline derivatives and 3-(bromomethylene)isobenzofuran-1(3H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives are influenced by their molecular structure. The presence of bromine atoms can lead to the formation of halogen bonds, which can affect the compound's melting point, solubility, and reactivity. The crystal packing and stabilization of these compounds are often dominated by electrostatic energy contributions from hydrogen bonds and π-interactions . The electronic properties of the substituents can also influence the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Applications

- Synthetic Route Development : A study described a new synthetic route for 3-bromo-1,2-dihydroquinoline derivatives, highlighting the moderate functional group tolerance and high reaction efficiency of this process. This route could be useful for further functionalization of derivatives related to 3-Bromo-N,N-diisopropylbenzamide (Yang et al., 2019).

- Concise Approach to Benzisothiazol-3(2H)-one : Research demonstrates a concise method to develop benzisothiazol-3(2H)-one derivatives using o-bromobenzamide derivatives, which could be relevant to applications of 3-Bromo-N,N-diisopropylbenzamide (Wang et al., 2012).

Biological and Pharmaceutical Research

- Photosynthesis Inhibition : A study on 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, related to 3-Bromo-N,N-diisopropylbenzamide, demonstrated their capability to inhibit photosynthetic electron transport, suggesting potential biological applications (Král'ová et al., 2013).

- Antidiabetic Potential : Research on similar compounds showed their potential in treating type 2 diabetes through PPARα/γ dual activation, indicating possible therapeutic applications for 3-Bromo-N,N-diisopropylbenzamide (Jung et al., 2017).

Material Science and Chemistry

- Organic Chemistry and Polymerization : Studies involving compounds like 3-Bromo-N,N-diisopropylbenzamide have been utilized in the development of polyfluorene building blocks and polymers, indicating its potential use in material science (Fischer et al., 2013).

- Catalysis and Synthesis : Research has explored the use of bromobenzamide derivatives in catalytic processes, which could be relevant to the applications of 3-Bromo-N,N-diisopropylbenzamide in synthetic chemistry (Gogoi et al., 2014).

Safety and Hazards

The safety data sheet for 3-Bromo-N,N-diisopropylbenzamide advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

3-bromo-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWZQUIZKNKCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399877 | |

| Record name | 3-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N,N-diisopropylbenzamide | |

CAS RN |

35309-72-9 | |

| Record name | 3-Bromo-N,N-diisopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)